molecular formula C20H24Cl2F4N2 B8066433 bis((2R)-2-(2,5-difluorophenyl)pyrrolidine) dihydrochloride

bis((2R)-2-(2,5-difluorophenyl)pyrrolidine) dihydrochloride

Cat. No.: B8066433
M. Wt: 439.3 g/mol
InChI Key: JVVIAFOJACEFHR-CFQPJNDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

bis((2R)-2-(2,5-difluorophenyl)pyrrolidine) dihydrochloride is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The presence of the difluorophenyl group and the chiral center at the 2-position of the pyrrolidine ring makes this compound particularly interesting for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis((2R)-2-(2,5-difluorophenyl)pyrrolidine) dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction. One common method is the aza-Prins cyclization, where an amine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the pyrrolidine ring.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorinated benzene derivative with a nucleophile, such as an amine or an alcohol.

    Chiral Resolution: The chiral center at the 2-position can be introduced via asymmetric synthesis or chiral resolution techniques. Asymmetric synthesis involves the use of chiral catalysts or chiral auxiliaries to selectively form the desired enantiomer. Chiral resolution involves the separation of enantiomers using techniques such as chromatography or crystallization.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions and catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

bis((2R)-2-(2,5-difluorophenyl)pyrrolidine) dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups.

Scientific Research Applications

bis((2R)-2-(2,5-difluorophenyl)pyrrolidine) dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in catalysis.

    Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.

    Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of bis((2R)-2-(2,5-difluorophenyl)pyrrolidine) dihydrochloride involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins. The specific molecular targets and pathways depend on the context of its use, such as in medicinal chemistry or biological research.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(2,4-difluorophenyl)pyrrolidine;dihydrochloride: Similar structure with a different substitution pattern on the phenyl ring.

    (2R)-2-(3,5-difluorophenyl)pyrrolidine;dihydrochloride: Another isomer with different fluorine positions.

    (2R)-2-(2,5-dichlorophenyl)pyrrolidine;dihydrochloride: Similar compound with chlorine instead of fluorine.

Uniqueness

The unique combination of the difluorophenyl group and the chiral center at the 2-position of the pyrrolidine ring gives bis((2R)-2-(2,5-difluorophenyl)pyrrolidine) dihydrochloride distinct chemical and biological properties. This makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

(2R)-2-(2,5-difluorophenyl)pyrrolidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H11F2N.2ClH/c2*11-7-3-4-9(12)8(6-7)10-2-1-5-13-10;;/h2*3-4,6,10,13H,1-2,5H2;2*1H/t2*10-;;/m11../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVIAFOJACEFHR-CFQPJNDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(C=CC(=C2)F)F.C1CC(NC1)C2=C(C=CC(=C2)F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=C(C=CC(=C2)F)F.C1C[C@@H](NC1)C2=C(C=CC(=C2)F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl2F4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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